2-[3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-[3,5-dimethyl-4-(trifluoromethyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-4-7(8(9,10)11)5(2)13(12-4)3-6(14)15/h3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVPJPMAGNNOHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves the following steps:
Formation of the Pyrazole Core: : The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of catalysts to improve yield and selectivity. The choice of reagents and solvents, as well as reaction conditions such as temperature and pressure, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid: can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can occur at the pyrazole ring, often involving halogenated compounds.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: : Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: : Carboxylic acids or ketones.
Reduction: : Alcohols or amines.
Substitution: : Halogenated pyrazoles.
Scientific Research Applications
Molecular Information
- Molecular Formula : C14H11F3N2O3
- Molecular Weight : 312.24 g/mol
- CAS Number : 875156-74-4
Structure
The compound features a pyrazole ring substituted with trifluoromethyl and dimethyl groups, which contribute to its reactivity and biological activity.
Medicinal Chemistry
2-[3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid has been investigated for its potential therapeutic effects. Its unique structure allows it to interact with various biological targets.
Case Study: Anti-inflammatory Activity
Research has shown that derivatives of pyrazole compounds exhibit anti-inflammatory properties. A study demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .
Agrochemicals
The compound's ability to modulate plant growth and resistance to pests has made it a candidate for agrochemical applications.
Data Table: Efficacy of Pyrazole Derivatives in Agriculture
| Compound Name | Application | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Herbicide | 85% | |
| 3,5-Dimethylpyrazole | Fungicide | 78% | |
| Trifluoromethyl Pyrazole | Insecticide | 90% |
Material Science
The incorporation of pyrazole derivatives into polymers has been explored for enhancing material properties.
Case Study: Polymer Composites
A study investigated the use of this compound in polymer composites, revealing improved thermal stability and mechanical properties compared to traditional materials .
Mechanism of Action
The mechanism by which 2-[3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The trifluoromethyl group at the pyrazole’s 4-position (target compound) enhances electron-withdrawing effects compared to phenyl-substituted analogs (e.g., 70597-87-4) . Oxo vs. Acetic Acid: The oxo derivative (875156-74-4) replaces the acetic acid with a ketone-carboxylic acid group, altering acidity and hydrogen-bonding capacity .
Physicochemical Properties :
- The bis(difluoromethyl) analog (512809-60-8) has lower molar mass (226.13 g/mol) and higher fluorine content, likely improving metabolic stability but reducing solubility compared to the target compound .
- The phenyl-substituted analog (70597-87-4) exhibits higher molar mass (298.26 g/mol) due to the aromatic ring, increasing lipophilicity .
Synthetic Routes :
Biological Activity
2-[3,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 235.17 g/mol. The compound features a pyrazole ring substituted with trifluoromethyl and dimethyl groups, contributing to its unique reactivity and biological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Colorectal Cancer
- Prostate Cancer
In vitro assays have shown that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival .
Anti-inflammatory Activity
The compound has demonstrated significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This activity suggests its potential use in treating inflammatory diseases .
Antibacterial Activity
Studies have also reported that pyrazole derivatives exhibit antibacterial properties. In particular, this compound has been tested against various bacterial strains, showing effective inhibition of growth and suggesting a mechanism involving disruption of bacterial cell membranes .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It can modulate receptor activity linked to inflammation and immune responses.
Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity to these targets, potentially increasing the compound's efficacy .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study evaluated the effectiveness of a series of pyrazole compounds, including this compound, in inhibiting MDA-MB-231 cell proliferation. Results indicated a dose-dependent response with significant reductions in cell viability.
- Anti-inflammatory Trials : Clinical trials assessing the anti-inflammatory effects of pyrazole derivatives reported reductions in symptoms associated with rheumatoid arthritis when administered alongside standard therapies .
Data Summary
Q & A
Q. Q1. How can the synthesis of 2-[3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid be optimized for yield and purity?
A: Optimization requires precise control of reaction parameters:
- Temperature : Reactions involving pyrazole derivatives often proceed optimally at 60–80°C to balance reactivity and side-product formation .
- Stoichiometry : A 1:1.2 molar ratio of pyrazole precursors to acetic acid derivatives minimizes unreacted starting materials .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Yield can exceed 75% under controlled conditions .
- Statistical design : Use fractional factorial experiments to identify critical variables (e.g., pH, solvent polarity) and reduce trial-and-error approaches .
Q. Q2. What spectroscopic and computational methods are recommended for structural characterization of this compound?
A: Combine experimental and computational techniques:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at C4, acetic acid linkage at N1). Peaks near δ 4.5 ppm (CH₂ of acetic acid) and δ 2.2–2.5 ppm (methyl groups) are diagnostic .
- X-ray crystallography : Resolves 3D conformation, confirming planarity of the pyrazole ring and intermolecular interactions (e.g., hydrogen bonding via the carboxylic acid group) .
- DFT calculations : Validate electronic structure (e.g., HOMO-LUMO gaps) and predict reactivity (e.g., electrophilic substitution at C4) .
Advanced Research Questions
Q. Q3. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
A:
- Reactivity prediction : Use DFT to map electrostatic potential surfaces, identifying sites for functionalization (e.g., substitution at C3/C5 for steric tuning) .
- Docking simulations : Screen derivatives against target proteins (e.g., COX-2, kinases). The trifluoromethyl group enhances lipophilicity and binding to hydrophobic pockets .
- Dynamic simulations : MD trajectories (100 ns+) assess stability of ligand-protein complexes, with RMSD < 2 Å indicating robust binding .
Q. Q4. What strategies resolve contradictions in reaction mechanism hypotheses for pyrazole-acetic acid conjugates?
A:
- Isotopic labeling : Use ¹⁸O-labeled acetic acid to track carboxylate group incorporation during synthesis .
- Kinetic studies : Monitor intermediates via HPLC-MS. For example, a transient imine intermediate may form in Schiff base reactions .
- In situ spectroscopy : IR or Raman detects short-lived species (e.g., acyloxy radicals) in radical-mediated pathways .
Q. Q5. How can statistical experimental design address variability in biological assay data for this compound?
A:
- Design of Experiments (DoE) : Apply a Box-Behnken design to optimize assay conditions (e.g., pH, incubation time, concentration). This reduces noise from confounding variables .
- Data normalization : Use Z-score transformation to account for batch effects in cell-based assays .
- Multivariate analysis : PCA identifies outliers (e.g., anomalous IC₅₀ values due to solvent impurities) .
Q. Q6. What methodologies validate the compound’s mechanism of action in pharmacological studies?
A:
- Target engagement assays : Use SPR (surface plasmon resonance) to measure binding kinetics (kₐₙ/kₒff) to purified enzymes .
- Gene knockout models : CRISPR/Cas9-mediated deletion of putative targets (e.g., TRPV1) tests specificity in pain pathways .
- Metabolomics : LC-MS profiles post-treatment (e.g., prostaglandin E₂ levels in inflammation models) confirm downstream effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
